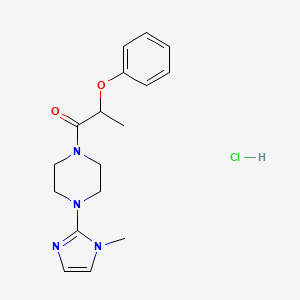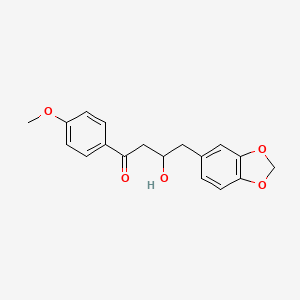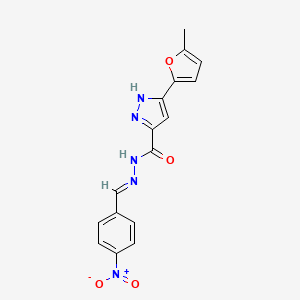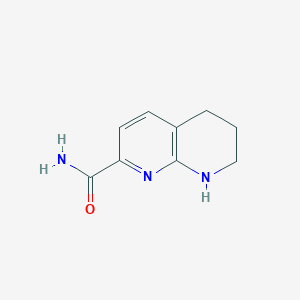![molecular formula C16H13NO3 B2943616 (3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 313969-65-2](/img/structure/B2943616.png)
(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying the compound’s reactivity, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Practical Synthesis of α,β-Unsaturated Carbonyl Compounds
A study by Wang and Ikemoto (2005) presents an acid-catalyzed practical synthesis approach for 3-indolyl α,β-unsaturated carbonyl compounds. This synthesis involves the use of substrates like methyl 3-methoxyacrylate and demonstrates the efficient catalysis by 35% HCl aqueous solution in acetic acid. The method highlights the versatility in synthesizing compounds with potential applications in medicinal chemistry and material science (Wang & Ikemoto, 2005).
Indole-Benzimidazole Derivatives
Xin-ying Wang et al. (2016) reported the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These compounds were synthesized under high-temperature conditions, demonstrating potential for applications in drug discovery and development (Wang et al., 2016).
Methuosis Inducers
Robinson et al. (2012) explored indole-based chalcones as inducers of methuosis, a novel nonapoptotic form of cell death. This study provides insights into the structural activity relationships of these compounds and highlights a potent derivative capable of inducing methuosis at low micromolar concentrations. Such findings open new avenues for cancer therapy, especially for treating resistant cancer types (Robinson et al., 2012).
Tubulin Polymerization Inhibitors
Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles as inhibitors of tubulin polymerization. This study uncovers essential structural elements for the inhibition of tubulin polymerization, presenting these compounds as potential cytostatics with applications in cancer treatment (Gastpar et al., 1998).
Bioactive Compounds from Marine-Derived Fungi
Lan-lan Xu et al. (2017) isolated new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, demonstrating significant antioxidant activities. This research underlines the potential of marine-derived compounds in developing new antioxidants for therapeutic applications (Xu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-6-7-15(18)10(8-11)9-13-12-4-2-3-5-14(12)17-16(13)19/h2-9,18H,1H3,(H,17,19)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMTUGLIWVLBQY-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)
![3-amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2943536.png)

![N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B2943542.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)
![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)


![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2943555.png)
